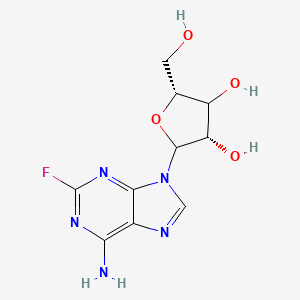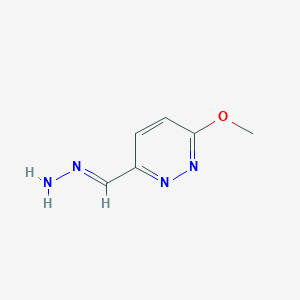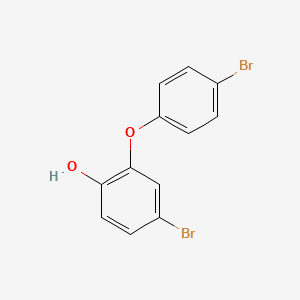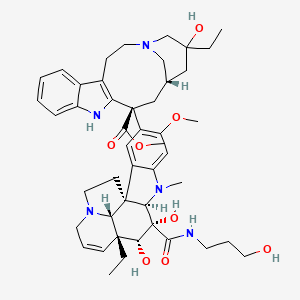
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is an organic compound with a complex structure that includes multiple chiral centers and a conjugated double bond system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between an aldehyde and a ketone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form a diol.
Esterification: The diol undergoes esterification with ethanol to form the ethyl ester.
Hydroxylation: The final step involves the selective hydroxylation of the double bond to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield (2S,4E,6S)-7-oxo-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester.
Reduction: Reduction of the double bond can yield (2S,6S)-7-Hydroxy-2,4,6-trimethylheptanoic Acid Ethyl Ester.
Substitution: Substitution of the hydroxy group can yield various derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S,4E,6S)-7-Hydroxy-2
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl (E,2S,6S)-7-hydroxy-2,4,6-trimethylhept-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)11(4)7-9(2)6-10(3)8-13/h6,10-11,13H,5,7-8H2,1-4H3/b9-6+/t10-,11-/m0/s1 |
InChI-Schlüssel |
VKTCCHBXOJSMGA-PRZVWEGYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)CO)/C |
Kanonische SMILES |
CCOC(=O)C(C)CC(=CC(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)


![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)


![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

